Octahydro-1-benzofuran-4-amine

Description

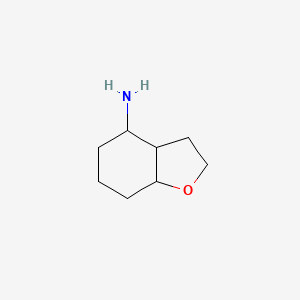

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-7-2-1-3-8-6(7)4-5-10-8/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBKHWWRNPJZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCOC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-97-1 | |

| Record name | octahydro-1-benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Analysis of Octahydro 1 Benzofuran 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. For a molecule such as Octahydro-1-benzofuran-4-amine, with multiple stereocenters, NMR would be indispensable for its characterization.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the protons and carbons in the molecule.

¹H NMR: In a hypothetical analysis, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the saturated carbocyclic and heterocyclic rings. The protons adjacent to the oxygen atom and the amine group would likely appear at lower field (higher ppm values) due to the deshielding effects of these electronegative atoms. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, providing crucial connectivity information.

¹³C NMR: Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The carbons bonded to the oxygen and nitrogen atoms would be expected to resonate at lower fields.

Despite the theoretical utility of these techniques, a search of scientific databases reveals no published experimental ¹H NMR or ¹³C NMR data specifically for this compound. Therefore, no data table of chemical shifts can be provided.

Application of 2D NMR Techniques for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure and relative stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the structural assignment of this compound.

COSY: A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity throughout the fused ring system.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous carbon assignments.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the entire carbon skeleton.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be vital for determining the relative stereochemistry. These experiments show correlations between protons that are close in space, regardless of their bonding connectivity. For the cis- or trans-fused ring junction and the relative orientation of the amine group, NOE/ROE data would be definitive.

However, no published 2D NMR studies for this compound are available. Consequently, a detailed analysis of its connectivity and relative stereochemistry based on experimental 2D NMR data cannot be presented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is primarily used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H bonds of the saturated rings (around 2850-3000 cm⁻¹), the C-O-C ether linkage (around 1050-1150 cm⁻¹), and N-H bending vibrations (around 1590-1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

A search of the literature and spectral databases did not yield any experimental IR or Raman spectra for this compound.

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Determination and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules and determining their absolute configuration and preferred conformations in solution. For a chiral molecule like this compound, CD spectroscopy, often in conjunction with computational chemistry, could be used to assign the absolute stereochemistry of its multiple chiral centers.

There are no published Circular Dichroism studies for this compound.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on a suitable crystal of this compound or a salt thereof would provide unambiguous information on its molecular structure, including bond lengths, bond angles, and the absolute configuration. This would definitively establish the cis- or trans-nature of the ring fusion and the stereochemistry of all chiral centers.

There is no crystallographic data available in the Cambridge Structural Database (CSD) or other public repositories for this compound.

Reaction Mechanism Elucidation Involving Octahydro 1 Benzofuran 4 Amine

Mechanistic Investigations of Octahydrobenzofuran Formation Reactions

The formation of the saturated octahydro-1-benzofuran core is typically achieved through the complete hydrogenation of a benzofuran (B130515) or a partially hydrogenated precursor, such as 2,3-dihydrobenzofuran. The mechanism of this transformation is heavily influenced by the choice of catalyst and reaction conditions.

The catalytic hydrogenation of the benzofuran scaffold to its octahydro derivative is a complex process involving the reduction of both the furanic and benzene rings. Transition metal catalysts are essential for this transformation, with their surfaces providing sites for the dissociation of molecular hydrogen and the adsorption of the heterocyclic substrate.

Ruthenium nanoparticles, particularly when immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA), have demonstrated high activity and selectivity in the hydrogenation of benzofuran derivatives. d-nb.info The mechanism involves the synergistic action of the metallic ruthenium sites and the Lewis acidic sites. The furan ring's oxygen atom coordinates to a Lewis acid site, which enhances the ring's susceptibility to hydrogenation by the ruthenium nanoparticles. This interaction facilitates the selective reduction of the heterocyclic ring before the benzene ring. d-nb.info

The stereochemical outcome of the hydrogenation is determined by the geometry of the substrate's adsorption on the catalyst surface and the subsequent stepwise addition of hydrogen atoms. The formation of specific diastereomers of substituted octahydrobenzofurans is controlled by the steric hindrance of existing substituents, which dictates the face of the molecule that preferentially binds to the catalyst.

Different catalytic systems can lead to different products. For example, while ruthenium-based catalysts can be tuned for the formation of 2,3-dihydrobenzofuran d-nb.info, achieving the fully saturated octahydro-1-benzofuran requires more forcing conditions or different catalytic systems designed for aromatic ring hydrogenation. The choice of catalyst, support, and additives plays a crucial role in controlling the reaction pathway and the final stereochemistry.

Table 1: Catalytic Systems in Benzofuran Hydrogenation

| Catalyst System | Substrate | Major Product | Proposed Mechanistic Role of Catalyst |

|---|---|---|---|

| Ru@SILP-[ZnCl4]2- | Benzofuran | 2,3-Dihydrobenzofuran | Lewis acid activates the furan ring for selective hydrogenation on Ru nanoparticles. d-nb.info |

| Rhodium/Iridium Complexes | Substituted Benzofurans | Chiral 2,3-Dihydrobenzofurans | Asymmetric hydrogenation via chiral ligand-metal complexes controlling facial selectivity. researchgate.net |

| Molybdenum Sulfide (MoS2) | Benzofuran | (Hydrodeoxygenation products) | Provides sites for C-O bond cleavage via a direct deoxygenation (DDO) pathway. nih.gov |

The hydrogenation of a heteroaromatic ring system like benzofuran on a metal surface proceeds through a series of adsorbed intermediates. While direct observation of these species is challenging, their structures can be inferred from kinetic data, isotopic labeling studies, and computational modeling.

The generally accepted Horiuti-Polanyi mechanism for alkene hydrogenation can be adapted to this system. The reaction is initiated by the adsorption of the benzofuran molecule onto the catalyst surface. For the furan ring, this can involve π-adsorption or interaction through the oxygen lone pair. Simultaneously, H₂ dissociates on the metal surface to form adsorbed hydrogen atoms.

The reaction proceeds via the sequential addition of these hydrogen atoms to the carbons of the furan ring. This leads to a cascade of intermediates, such as adsorbed dihydro- and tetrahydrobenzofuran species. For instance, the hydrogenation of furan on a Pd(111) surface, studied via Density Functional Theory (DFT), shows that a hydrofuran (HF) species is a key reactive intermediate that can either proceed to full hydrogenation or undergo ring opening.

Mechanistic Studies of Functional Group Transformations on Octahydro-1-benzofuran-4-amine

Once the this compound scaffold is formed, the amine group serves as a key handle for a variety of functional group transformations.

The nitrogen atom of the 4-amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This reactivity is central to its functionalization.

Alkylation: The N-alkylation of this compound with an alkyl halide (R-X) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The reaction occurs in a single, concerted step involving a transition state where the N-C bond is partially formed and the C-X bond is partially broken. The rate of this reaction follows the order: primary amine > secondary amine > tertiary amine, due to increasing steric hindrance. wikipedia.org

Acylation: The reaction with acylating agents, such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O), is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻ or RCOO⁻). A subsequent deprotonation step, often facilitated by a mild base or a second equivalent of the amine, yields the stable amide product.

Cyclization: If a bifunctional reagent is used for alkylation or acylation, intramolecular cyclization can occur. For example, reaction with an ω-haloalkyl halide could lead to the formation of a new heterocyclic ring fused to the amine. The mechanism would involve an initial intermolecular SN2 alkylation, followed by an intramolecular SN2 reaction where the newly formed secondary or tertiary amine attacks the other electrophilic carbon center.

Table 2: Mechanistic Summary of Amine Functionalization

| Reaction Type | Reagent Example | Mechanism | Key Intermediate/Transition State |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | SN2 | Trigonal bipyramidal transition state |

| Acylation | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution | Tetrahedral intermediate |

| Reductive Amination | Acetone, NaBH₃CN | Imine Formation then Reduction | Iminium ion |

Modification of the saturated octahydro-1-benzofuran ring is challenging due to its generally unreactive nature, consisting of stable C-C, C-H, and C-O single bonds. However, under specific conditions, mechanistic pathways for its modification can be proposed.

Ether Cleavage: The tetrahydrofuran moiety's ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. The mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. A nucleophilic halide ion then attacks one of the adjacent carbon atoms via an SN2 mechanism, leading to the opening of the ring and the formation of a halo-alcohol derivative.

Ring Expansion/Contraction: While not common for this specific system, mechanisms for ring expansion of related heterocycles have been studied. These often involve the formation of a carbocation or a radical intermediate adjacent to the ring, followed by rearrangement. For example, photochemical methods can be used to generate ylide intermediates from oxetanes, which then undergo ring expansion to tetrahydrofurans via a diradical pathway, a mechanism that could be theoretically explored for modifications of the octahydrobenzofuran system. beilstein-journals.org

Theoretical Mechanistic Pathways via Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms where experimental characterization of transient species is difficult. osu.edu These methods can be applied to model the reactions involving this compound.

For the formation reaction , DFT calculations can map the potential energy surface for the hydrogenation of benzofuran on a catalyst cluster model. nih.gov This allows for the calculation of adsorption energies of the reactant and intermediates, as well as the energy barriers (activation energies) associated with the transition states for each successive hydrogen atom addition. This can reveal the most favorable reaction pathway and explain the observed selectivity and stereochemistry.

For amine functionalization , computational models can be used to calculate the energy profile of the SN2 alkylation reaction. This would involve locating the geometry and energy of the transition state, providing insights into the reaction kinetics. Similarly, the stability of the tetrahedral intermediate in acylation reactions can be assessed. scielo.br

For heterocyclic ring modifications , computational chemistry can explore the feasibility of hypothetical reaction pathways, such as ring opening or rearrangement. smu.edu By calculating the activation energies for proposed mechanisms, researchers can predict whether a given transformation is likely to occur under reasonable experimental conditions, thus guiding future synthetic efforts. osu.edu These computational studies provide a molecular-level understanding of bond-forming and bond-breaking events that define the chemical reactivity of this compound. researchgate.net

ONIOM and Nudged Elastic Band (NEB) Calculations for Complex Reactions

To unravel the multifaceted reaction mechanism leading to the formation of this compound, a combination of computational techniques, namely the Our own N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method and the Nudged Elastic Band (NEB) method, can be employed. These methods are particularly well-suited for studying large and complex chemical systems where different levels of theory are required for accuracy and computational efficiency.

The Nudged Elastic Band (NEB) method is instrumental in identifying the minimum energy path (MEP) between a reactant and a product. By creating a series of "images" of the system along the reaction coordinate and minimizing their energy, the NEB method can locate the transition state and provide a detailed picture of the reaction pathway.

Table 1: Hypothetical ONIOM Partitioning for a Key Reaction Step

| Molecular Region | Computational Method | Description |

| High Layer (QM) | B3LYP/6-31G(d,p) | Atoms directly participating in the cyclization and amination steps. |

| Low Layer (MM) | UFF | The saturated hydrocarbon backbone of the benzofuran ring system. |

This table illustrates a potential partitioning scheme for an ONIOM calculation. The choice of methods would be tailored to the specific reaction being investigated.

Elucidation of Energy Profiles and Rate-Determining Steps in Octahydrobenzofuran Synthesis

By applying the ONIOM and NEB methods, a detailed energy profile for the synthesis of this compound can be constructed. This profile maps out the energy changes as the reaction progresses from reactants to products, highlighting the energies of all intermediates and transition states.

A hypothetical reaction pathway for the formation of the octahydrobenzofuran ring followed by amination could involve several key steps. For instance, a Diels-Alder reaction to form the fused ring system, followed by reduction and subsequent nucleophilic substitution to introduce the amine group. Computational studies on similar systems have shown that the initial cyclization is often the rate-determining step, possessing the highest activation energy barrier.

Table 2: Hypothetical Calculated Energy Barriers for Key Reaction Steps

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Cyclization | TS1 | 25.8 |

| Reduction | TS2 | 15.2 |

| Amination | TS3 | 18.5 |

The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational analysis. In this example, the cyclization step would be the rate-determining step.

Computational studies on the synthesis of various benzofuran derivatives have demonstrated the utility of these methods in predicting reaction outcomes and guiding synthetic strategies. researchgate.net For instance, density functional theory (DFT) calculations have been used to investigate the stability of different product isomers and to rationalize the observed diastereoselectivity in the synthesis of Meldrum spiro dibenzofuran derivatives. While specific data for this compound is not available in the public domain, the principles derived from these related studies provide a solid framework for how its reaction mechanism could be elucidated.

Future Directions and Emerging Research Avenues in Octahydro 1 Benzofuran 4 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Octahydro-1-benzofuran-4-amine Analogues

The development of efficient and environmentally benign synthetic routes to this compound analogues is a key focus of contemporary research. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to significant waste generation. To address these challenges, chemists are exploring a range of innovative and sustainable approaches.

Flow chemistry represents another significant advancement in the synthesis of these compounds. By conducting reactions in continuous flow reactors rather than traditional batch setups, chemists can achieve better control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved product purity, and a safer operating environment. Furthermore, flow chemistry is readily scalable, facilitating the transition from laboratory-scale synthesis to industrial production.

The application of biocatalysis , utilizing enzymes to carry out specific chemical transformations, is also gaining traction. Enzymes offer unparalleled stereoselectivity and can operate under mild, aqueous conditions, making them an attractive green alternative to traditional chemical reagents. Researchers are actively searching for and engineering enzymes that can catalyze key steps in the synthesis of this compound analogues, paving the way for highly efficient and sustainable manufacturing processes.

| Synthetic Approach | Key Advantages | Research Focus |

| Heterogeneous Catalysis | High efficiency, reusability of catalyst, simplified product purification. | Development of more active and selective catalysts, optimization of reaction conditions. |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, scalability. | Design of multi-step continuous flow processes, integration of in-line purification. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel enzymes, optimization of biocatalytic processes. |

Application of Advanced Spectroscopic Techniques for Dynamic Structural Studies and Real-time Reaction Monitoring

A deep understanding of the three-dimensional structure and conformational dynamics of this compound analogues is crucial for elucidating their chemical properties and biological activities. Advanced spectroscopic techniques are playing an increasingly important role in these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly multi-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. These methods are indispensable for the unambiguous structural characterization of novel analogues. Furthermore, variable-temperature NMR studies can provide insights into the conformational flexibility of the octahydro-benzofuran ring system.

In-situ spectroscopic techniques , such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and real-time NMR, are powerful tools for monitoring the progress of chemical reactions. By providing a continuous stream of data, these methods allow chemists to track the consumption of reactants and the formation of products in real time. This information is invaluable for optimizing reaction conditions, identifying reaction intermediates, and elucidating reaction mechanisms.

X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of crystalline compounds. A single-crystal X-ray structure provides definitive information about bond lengths, bond angles, and stereochemistry, which is essential for understanding the molecule's properties and interactions.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Octahydrobenzofuran Research

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. In the context of octahydrobenzofuran research, these computational tools are being employed to accelerate the design-synthesis-test cycle.

Predictive modeling is a key application of ML in this field. By training algorithms on large datasets of known molecules and their properties, it is possible to develop models that can predict the biological activity, toxicity, and physicochemical properties of new, yet-to-be-synthesized this compound analogues. This predictive capability allows researchers to prioritize the synthesis of compounds with the most promising profiles, thereby saving significant time and resources.

Furthermore, ML algorithms can be used for reaction optimization . By systematically exploring a wide range of reaction parameters, such as temperature, solvent, and catalyst, these algorithms can identify the optimal conditions for maximizing the yield and purity of a desired product.

Exploration of New Chemical Reactivities and Transformations of the this compound Scaffold

The this compound scaffold is a versatile building block that can be chemically modified in numerous ways to generate a diverse library of new compounds. Researchers are actively exploring new chemical reactions and transformations to expand the chemical space accessible from this starting material.

The primary amine group is a key handle for chemical functionalization. A wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, can be employed to introduce a variety of substituents at this position. These modifications can have a profound impact on the molecule's properties, including its solubility, lipophilicity, and biological activity.

The octahydro-benzofuran ring system itself also offers opportunities for chemical modification. For example, selective C-H functionalization reactions can be used to introduce new substituents at specific positions on the ring. Additionally, ring-opening reactions can provide access to novel acyclic structures with different pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.